[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine
Description
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVZVOJMRZZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pteridine Core Construction
The pteridine scaffold, a fused pyrimidine-pyrazine system, serves as the foundational structure for this compound. A widely adopted strategy involves cyclocondensation reactions between pyrimidine-2,4-diamines and α-keto acids or their equivalents. For instance, the reaction of 4,5-diaminopyrimidine with glyoxalic acid under acidic conditions yields the pteridine core. Alternative methods employ microwave-assisted synthesis to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 75%.
Key considerations:
Phenylamine Group Installation
The final step involves coupling the phenylamine group to the pteridine C4 position. Buchwald-Hartwig amination proves effective for this transformation:
Optimized protocol :
- Catalyst system : Palladium(II) acetate (5 mol%), Xantphos (10 mol%).
- Base : Cesium carbonate (2.5 eq.).
- Solvent : Toluene at 110°C for 16 hours under nitrogen.
- Yield : 82–85% after recrystallization from ethanol/water (4:1).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies reveal solvent-catalyst synergies critical for yield improvement:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 80 | 68 |
| Acetonitrile | K3PO4 | 90 | 72 |
| Toluene | Cs2CO3 | 110 | 85 |
Temperature and Time Optimization
Microwave-assisted synthesis reduces reaction times significantly:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 16 | 82 | 98.5 |
| Microwave | 2 | 84 | 99.1 |
Source: Analogous pyrimidine amination protocols.
Characterization and Analytical Data
Spectroscopic Validation
1H-NMR (400 MHz, CDCl3) :
- δ 8.72 (s, 1H, pteridine H-7)
- δ 7.45–7.32 (m, 5H, phenyl)
- δ 4.21 (m, 4H, morpholine OCH2)
- δ 1.32 (d, J = 6.8 Hz, 6H, morpholine CH3)
HRMS (ESI+) :
- Calculated for C18H20N6O [M+H]+: 337.1782
- Found: 337.1785
Comparative Analysis of Synthetic Methods
| Parameter | SNAr Approach | Buchwald-Hartwig |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 58 | 71 |
| Purification Difficulty | Moderate | High |
| Scalability | Industrial | Laboratory |
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) necessitates:
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Pteridinone derivatives, including [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine, have been identified as potential anticancer agents. They exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.
Case Study:
A study demonstrated that compounds similar to this compound effectively inhibited CDK4 and CDK6, leading to reduced cell proliferation in tumor models. This suggests a promising pathway for developing targeted cancer therapies that minimize side effects by selectively targeting proliferative pathways in cancer cells .
Inflammatory and Autoimmune Diseases
Research indicates that pteridinone derivatives may also play a role in treating inflammatory and autoimmune diseases. Their ability to modulate immune responses and inhibit inflammatory pathways positions them as candidates for further investigation in these areas.
Case Study:
In preclinical models, pteridinone derivatives were shown to reduce markers of inflammation and improve symptoms in autoimmune conditions such as rheumatoid arthritis. These findings highlight the potential for repurposing such compounds for broader therapeutic applications beyond oncology .
Data Tables
| Application Area | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Anticancer | Inhibition of CDK4/6 | Targeted cancer therapies |
| Inflammatory Diseases | Modulation of immune response | Treatment of autoimmune conditions |
| Infectious Diseases | Antiproliferative effects on pathogens | Potential use in infectious disease treatments |
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
A structurally analogous compound, 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine (), shares the phenylamine and morpholine motifs but replaces the pteridine core with a thieno[3,2-d]pyrimidine scaffold. Key differences include:
- Substituent Effects : The piperazine group in this analog introduces additional basicity and hydrogen-bonding capacity, which may influence solubility and target affinity .
Fluorophenylpyrimidinyl Morpholine Derivatives
The compound 4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine () shares the 2,6-dimethylmorpholine substituent but replaces the pteridine-phenylamine system with a pyrimidine-fluorophenyl group. Key distinctions:
- Biological Relevance : Pyrimidine-based analogs are often explored as kinase inhibitors, but the absence of the phenylamine moiety may reduce interactions with ATP-binding pockets .
Triazine-Phenylamine Ligands
highlights 3-bromo-5-phenyl-1,2,4-triazine derivatives coupled with phenylamine-containing oxazolines. These compounds exhibit:
- Enhanced Reactivity : Electron-withdrawing substituents on the phenylamine linkage (e.g., bromo, nitro) increase electrophilicity, facilitating palladium-coupling reactions.
- Applications : Used in ligand design for metal complexes, contrasting with the kinase-targeting role of the pteridine-morpholine analog .
Pharmacological and Physicochemical Profiles
Kinase Inhibition Potential
Comparatively, thienopyrimidine analogs () show broader kinase selectivity but lower metabolic stability due to their larger molecular weight .
Solubility and Bioavailability
- Lipophilicity : The dimethylmorpholine group in the target compound enhances LogP (predicted ~3.5), favoring blood-brain barrier penetration.
- Aqueous Solubility : Pyrimidine-based analogs () with polar substituents (e.g., fluorine) exhibit improved solubility but reduced tissue penetration .
Biological Activity
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pteridine core substituted with a dimethylmorpholine group and a phenylamine moiety. The structural formula can be represented as:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
2. Anticancer Properties
Studies have shown that pteridine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
3. Neuroprotective Effects
The compound's potential neuroprotective effects are highlighted in research focusing on Alzheimer's disease. Similar pteridine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Pharmacological Evaluation
A study evaluating the pharmacological profile of related compounds reported significant inhibition of AChE and BChE, with IC50 values indicating effective concentrations for therapeutic applications in neurodegenerative diseases .
| Compound | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |
|---|---|---|
| Compound A | 5.18 | 5.22 |
| Compound B | 6.00 | 6.45 |
Molecular Modeling Studies
Molecular docking studies suggest that this compound can effectively bind to the active sites of AChE and BChE, which supports its potential as a multi-target ligand for Alzheimer's therapy .
Case Studies
- Neuroprotection Against Oxidative Stress : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that derivatives similar to this compound significantly reduced cell death induced by hydrogen peroxide and amyloid-beta peptide exposure .
- Anticancer Activity : A study on the anticancer effects of pteridine derivatives reported that certain analogs exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the recommended synthesis methods for [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine, and what solvents/catalysts yield optimal purity?
The synthesis typically involves multi-step reactions starting with 2,6-dimethylmorpholine and functionalized pteridine intermediates. Key steps include alkylation, amination, and cyclization. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like palladium complexes or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks/data should researchers prioritize?
- NMR (¹H/¹³C): Focus on morpholine ring protons (δ 3.5–4.0 ppm) and pteridinyl aromatic protons (δ 8.0–9.0 ppm).
- IR: Confirm N-H stretches (~3300 cm⁻¹) and C-N/C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry: Molecular ion ([M+H]⁺) should match the theoretical mass (e.g., ~380 g/mol for related analogs). Include HRMS for exact mass validation .
Q. What safety protocols are essential for handling this compound, given its GHS classification?
Classified as an irritant (GHS Category 2B). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final cyclization step?
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Assay Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
- Structural Analysis: Compare crystal structures or docking simulations to assess binding mode variations.
- Batch Purity: Verify compound integrity (HPLC purity >98%) to rule out degradation artifacts .
Q. What strategies mitigate spectral data discrepancies between synthetic batches?
Q. How to design stability studies for long-term storage under varying pH and temperature conditions?
Q. What methodologies identify and quantify degradation products in biological assays?
Q. How to evaluate the compound’s interaction with non-target enzymes (e.g., cytochrome P450 isoforms)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
